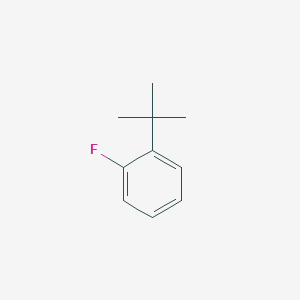

1-(Tert-butyl)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOMMYGICIHJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 Tert Butyl 2 Fluorobenzene and Its Derivatives

Electrophilic Aromatic Substitution (EAS) Mechanisms

In electrophilic aromatic substitution, the existing substituents on an aromatic ring play a crucial role in dictating both the rate of reaction and the regioselectivity of the incoming electrophile. wikipedia.org Electron-donating groups (EDGs) typically activate the ring and direct electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and, with the exception of halogens, direct to the meta position. wikipedia.orgijrar.org

The simultaneous presence of a fluorine atom and a tert-butyl group on an aromatic ring, as seen in 1-(tert-butyl)-2-fluorobenzene, presents a classic case of competing substituent effects. The tert-butyl group is generally considered an activating group due to its electron-donating inductive effect (+I). stackexchange.com It is also an ortho, para-director. Conversely, fluorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I), yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M). wikipedia.orgijrar.org

In the case of this compound, the tert-butyl group's activating +I effect and the fluorine's deactivating -I effect are in opposition. However, both groups direct incoming electrophiles to the positions ortho and para to themselves. The ultimate regiochemical outcome of an EAS reaction on this substrate is a delicate balance of these competing influences.

Research on the nitration of t-butylbenzene shows a product distribution of approximately 12% ortho, 8.5% meta, and 79.5% para. stackexchange.com This preference for the para position is largely attributed to the steric hindrance of the bulky tert-butyl group, which disfavors attack at the ortho positions. stackexchange.comvarsitytutors.com For fluorobenzene (B45895), electrophilic aromatic substitution is strongly para-selective due to the potent -I effect at the ortho position. wikipedia.orgijrar.org

When both are present, the directing effects are combined. The positions open for substitution on this compound are C3, C4, C5, and C6.

C3: ortho to fluorine, meta to tert-butyl

C4: para to fluorine, meta to tert-butyl

C5: meta to fluorine, para to tert-butyl

C6: ortho to both fluorine and tert-butyl

Given the strong steric hindrance from the tert-butyl group, substitution at the C6 position is highly unlikely. varsitytutors.com The fluorine atom strongly deactivates the adjacent C3 position through its inductive effect. Therefore, the most probable sites for electrophilic attack are the C4 and C5 positions. The C5 position, being para to the activating tert-butyl group and meta to the deactivating fluorine, is electronically favored. The C4 position is para to the fluorine, which is generally a favored position for halogen-substituted benzenes, but meta to the tert-butyl group. The interplay of these factors often leads to a mixture of products, with the substitution pattern being highly dependent on the specific electrophile and reaction conditions.

The presence of a substituent ortho to a fluorine atom introduces significant steric and electronic complexities that influence the mechanism of electrophilic aromatic substitution. The tert-butyl group is particularly notable for its substantial steric bulk. researchgate.net This steric hindrance can impede the approach of an electrophile to the adjacent positions, thereby reducing the rate of substitution at those sites. varsitytutors.com

In ortho-substituted fluoroaromatics, the electronic effects are a combination of the inductive and resonance effects of both substituents. The fluorine atom's strong -I effect deactivates the ring, particularly at the positions closest to it. wikipedia.orgijrar.org However, its +M effect can stabilize the arenium ion intermediate when the attack is at the ortho or para positions. libretexts.org

The tert-butyl group, through its +I effect, donates electron density to the ring, making it more nucleophilic and stabilizing the positively charged arenium ion intermediate. stackexchange.com However, hyperconjugation, another stabilizing effect often invoked for alkyl groups, is considered to be a minor contributor for the tert-butyl group. stackexchange.com

| Position of Attack | Influence of Fluorine | Influence of tert-Butyl Group | Overall Likelihood |

|---|---|---|---|

| C3 | ortho (electronically disfavored) | meta | Low |

| C4 | para (electronically favored) | meta | Moderate |

| C5 | meta | para (electronically favored) | High |

| C6 | ortho (electronically disfavored) | ortho (sterically hindered) | Very Low |

Competitive Influence of Fluorine and tert-Butyl Substituents on Regioselectivity and Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. acsgcipr.orgorganicchemistrytutor.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgcore.ac.uk

The SNAr mechanism is initiated by the attack of a nucleophile on a carbon atom of the aromatic ring that bears a leaving group. acsgcipr.orgorganicchemistrytutor.com This forms a tetrahedral, negatively charged intermediate, the Meisenheimer complex. core.ac.uk For this intermediate to form, the aromatic ring must be able to stabilize the resulting negative charge. This is typically achieved by the presence of strong electron-withdrawing groups, such as nitro or carbonyl groups, positioned ortho or para to the leaving group. researchgate.netcolby.edu

In the context of this compound, the fluorine atom itself, being highly electronegative, contributes to the electrophilicity of the carbon it is attached to (the ipso-carbon), making it susceptible to nucleophilic attack. organicchemistrytutor.com While the tert-butyl group is electron-donating and would generally disfavor the formation of an anionic intermediate, the powerful electron-withdrawing nature of the fluorine atom can still enable the reaction to proceed, albeit likely at a slower rate than in systems with stronger activating groups. The stability of the Meisenheimer complex is crucial, and the negative charge is delocalized across the aromatic ring and potentially onto any electron-withdrawing substituents.

While the tert-butyl group is electronically deactivating for SNAr reactions, its steric presence can play a significant role in directing the outcome of certain reactions. In some cases, a bulky group can direct a nucleophile to a less hindered position. However, in the context of SNAr on this compound, the primary site of attack will be the carbon bearing the fluorine leaving group.

Interestingly, the tert-butyl group has been utilized as a leaving group in some specialized nucleophilic fluorination reactions. For instance, in electrochemical nucleophilic fluorination, a tert-butyl group on an aromatic ring has been shown to be an effective leaving and directing group for radiofluorination. nih.gov Computational studies have suggested that a stable electron-donating substituent like a tert-butyl group can lower the redox potential of the substrate, making it a favorable precursor for electrochemical fluorination. nih.gov This process involves the formation of a radical cation intermediate, which is then attacked by a nucleophile.

Furthermore, in certain catalytic systems, even non-activated fluoroarenes can undergo SNAr reactions. acs.orgacs.org These methods often involve the use of strong bases or transition metal catalysts that can activate the aryl fluoride (B91410) and the nucleophile, allowing the reaction to proceed under milder conditions. acs.org While the tert-butyl group in this compound would still exert its electronic and steric influence, these advanced catalytic approaches can overcome the inherent low reactivity of such substrates.

| Factor | Influence on SNAr Reactivity |

|---|---|

| Fluorine Substituent | Activates the ipso-carbon for nucleophilic attack due to its strong -I effect. Acts as the leaving group. |

| tert-Butyl Substituent | Electronically deactivating for SNAr due to its +I effect. Sterically hinders the ortho position. |

| Anionic Intermediate | Formation of a Meisenheimer complex is the key step. Its stability is crucial for the reaction to proceed. |

| Catalysis | Strong bases or transition metal catalysts can enable SNAr on less activated substrates. |

Formation and Stabilization of Anionic Intermediates

Radical Reaction Pathways in Fluoro-tert-Butylarene Chemistry

Radical reactions offer an alternative pathway for the functionalization of aromatic compounds. These reactions involve the generation of radical intermediates and can often lead to substitution patterns that are different from those observed in ionic reactions. rsc.org

The chemistry of fluoro-tert-butylarenes in radical reactions is influenced by the stability of the potential radical intermediates. The homolytic cleavage of a C-H bond on the aromatic ring would generate an aryl radical. The substituents on the ring can influence the stability of this radical.

In the context of radical substitution reactions, such as homolytic aromatic phenylation, the effects of substituents are not always as predictable as in ionic reactions. rsc.org Studies on the phenylation of polyfluorobenzenes have shown that the additivity of substituent effects does not always hold, especially when there are significant differences in the π-electron density between the radical source and the substrate. rsc.org

The tert-butyl group can influence radical reactions in several ways. The C-H bonds of the tert-butyl group itself can be susceptible to radical abstraction, leading to the formation of a tert-butyl radical. This radical is relatively stable and can participate in subsequent reactions. The reaction of tert-butylamine (B42293) with OH radicals, for example, proceeds mainly through hydrogen abstraction from the amino group, leading to the formation of a radical that ultimately yields acetone (B3395972) and other products.

In reactions involving the aromatic ring of a fluoro-tert-butylarene, the bulky tert-butyl group could sterically hinder the approach of a radical to the ortho position. The fluorine atom, being highly electronegative, can also influence the electron distribution in the transition state of the radical addition. The pyrolytic reactions of hexafluorobenzene (B1203771) with various reagents are thought to proceed through free-radical intermediates. nist.gov

Transition Metal-Catalyzed Functionalizations and Associated Mechanisms

The functionalization of this compound and its derivatives using transition metal catalysis represents a significant area of synthetic chemistry. The presence of both a bulky tert-butyl group and an electronegative fluorine atom on adjacent carbons of the aromatic ring introduces unique steric and electronic factors that profoundly influence the regioselectivity and mechanism of these reactions. Catalytic systems based on rhodium, iridium, and palladium are commonly employed to activate and functionalize the C–H and C–F bonds of these substrates.

The general mechanism for C–H bond activation often involves an organometallic intermediate where the C–H bond is cleaved and a carbon-metal (C–M) bond is formed. mdpi.com This can proceed through several pathways, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation (CMD). mdpi.comscielo.br The fluorine atom in this compound typically directs metallation to the ortho C–H bond due to its electronic influence, a phenomenon well-documented for fluoroarenes. nih.gov However, the steric hindrance from the adjacent tert-butyl group presents a significant challenge, often requiring carefully selected catalysts and ligands to achieve high efficiency and selectivity.

Rhodium-Catalyzed Functionalizations

Rhodium catalysts, particularly those in the +3 oxidation state, are effective for the direct functionalization of C–H bonds in fluoroarenes. snnu.edu.cn The reactions often proceed via a Concerted Metalation-Deprotonation (CMD) mechanism, where a basic ligand on the rhodium center assists in abstracting a proton from the arene. scielo.brnih.gov The catalytic cycle typically involves Rh(III) intermediates, although Rh(I)/Rh(III) and Rh(III)/Rh(V) cycles have also been proposed depending on the specific transformation and reactants. nih.gov

A common application is the annulation of alkynes with arenes bearing a directing group. For instance, N-phenoxyacetamides derived from fluorinated phenols can undergo Rh(III)-catalyzed C–H activation and annulation with alkynes. A plausible catalytic cycle begins with the coordination of the substrate to the active [Cp*Rh(III)] species, followed by ortho-C–H activation to form a five-membered rhodacycle intermediate. Coordination and subsequent migratory insertion of the alkyne into the Rh-C bond forms an expanded seven-membered rhodacycle. Finally, reductive elimination regenerates the Rh(III) catalyst and yields the desired functionalized product. chemrxiv.org

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Conditions | Ref |

| [CpRhCl2]2 / AgSbF6 | 2-fluoro-6-(tert-butyl)phenyl acetate | Diphenylacetylene | 3,4-diphenyl-5-fluoro-8-(tert-butyl)coumarin | 85 | DCE, 80°C, 12h | chemrxiv.org |

| CpRh(CH3CN)32 | This compound | Ethylene | 1-(tert-butyl)-2-fluoro-3-vinylbenzene | 65 | DCE, Cu(OAc)2, 100°C, 24h | snnu.edu.cn |

This table presents representative data for Rhodium-catalyzed functionalizations.

Iridium-Catalyzed Borylation

Iridium-catalyzed C–H borylation has become a powerful method for the synthesis of arylboronate esters, which are versatile building blocks in organic synthesis. acs.org For fluoroarenes like this compound, iridium catalysts exhibit a strong preference for borylation at the C–H bond ortho to the fluorine atom. acs.orgresearchgate.net This selectivity is primarily driven by electronic effects, where the electronegative fluorine atom directs the electrophilic iridium catalyst.

The mechanism is generally understood to involve an Ir(I)/Ir(III) or Ir(III)/Ir(V) catalytic cycle. nih.gov A common pathway starts with the reaction of an Ir(I) precatalyst with a diboron (B99234) reagent (e.g., B₂pin₂) to form an iridium-bis(boryl) or -tris(boryl) intermediate. acs.org This species then undergoes oxidative addition to an aromatic C–H bond, forming an Ir(V) hydrido-aryl-boryl complex. Reductive elimination of the arylboronate ester regenerates an Ir(III) species, which can then be reduced back to the active Ir(I) catalyst to complete the cycle. The steric bulk of the tert-butyl group reinforces the electronic preference for activation at the less hindered C–H bond ortho to the fluorine.

| Catalyst / Ligand | Substrate | Reagent | Product | Selectivity (ortho:meta:para) | Yield (%) | Ref |

| [Ir(COD)OMe]2 / dtbpy | This compound | B₂pin₂ | 2-(1-(tert-butyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >98:1:1 | 92 | acs.org |

| [Ir(COD)Cl]2 / 2-MeO-Py | 3-fluorotoluene | B₂pin₂ | 2-(3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82:18:0 | 78 | acs.org |

This table presents representative data for Iridium-catalyzed borylations. dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.

Palladium-Catalyzed Functionalizations

Palladium catalysis is widely used for cross-coupling reactions, but the activation of the strong C–F bond in fluoroarenes presents a significant challenge compared to heavier aryl halides. nih.govbeilstein-journals.org For substrates like this compound, C–H activation is often more kinetically favorable than C–F activation. However, under specific conditions, particularly with highly electron-rich ligands and strong bases or through cooperative bimetallic mechanisms, C–F bond activation can be achieved. nih.gov

One proposed mechanism for the cross-coupling of fluoroarenes with Grignard reagents involves a Pd-Mg heterobimetallic pathway. nih.gov In this model, the oxidative addition of the Ar-F bond to the Pd(0) center is facilitated by the magnesium center of the Grignard reagent acting as a Lewis acid, coordinating to the fluorine atom. This coordination weakens the C–F bond, lowering the energy barrier for oxidative addition. The resulting Pd(II) intermediate then undergoes transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

| Catalyst / Ligand | Substrate | Coupling Partner | Product | Yield (%) | Conditions | Ref |

| Pd(dba)₂ / PCy₂Ph | 1-fluoro-4-(tert-butyl)benzene | Phenylmagnesium chloride | 4-(tert-butyl)biphenyl | 65 (GC Yield) | THF, 80°C, 60h | nih.gov |

| Pd(OAc)₂ / cataCXium PCy | 4-fluorobiphenyl | 4-(tert-butyl)phenylmagnesium bromide | 4'-(tert-butyl)-[1,1'-biphenyl]-4-ylbenzene | 95+ (GC Yield) | THF, 80°C, 16h | nih.gov |

This table presents representative data for Palladium-catalyzed cross-coupling reactions involving fluoroarenes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei. Different types of NMR are used to elucidate the structure of 1-(tert-butyl)-2-fluorobenzene.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule, as well as their connectivity. In the ¹H NMR spectrum of this compound, the signals from the aromatic protons and the tert-butyl group are distinct. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the nine equivalent protons of the tert-butyl group produce a singlet in the upfield region. The integration of these signals confirms the ratio of aromatic to aliphatic protons, which is essential for verifying the compound's structure and assessing its purity.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.03 - 7.31 | m | |

| tert-Butyl-H | 1.33 | s |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the four types of aromatic carbons (two substituted and four unsubstituted) and the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The chemical shifts of the aromatic carbons are influenced by the fluorine and tert-butyl substituents. oregonstate.edu The carbon atom directly bonded to the fluorine atom exhibits a large C-F coupling constant. researchgate.net

| Carbon | Chemical Shift (ppm) |

| Aromatic C-F | 161.4 (d, J = 245.5 Hz) |

| Aromatic C-C(CH₃)₃ | 134.5 (d, J = 15.5 Hz) |

| Aromatic CH | 128.5 (d, J = 3.5 Hz) |

| Aromatic CH | 126.8 |

| Aromatic CH | 123.8 (d, J = 3.5 Hz) |

| Aromatic CH | 115.2 (d, J = 22.5 Hz) |

| Quaternary C(CH₃)₃ | 34.8 |

| Methyl C(CH₃)₃ | 31.2 |

Note: The chemical shifts are reported in ppm relative to a standard reference. The 'd' indicates a doublet due to coupling with the fluorine atom.

Fluorine-19 NMR (¹⁹F NMR) is highly sensitive for detecting fluorine atoms in a molecule. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum shows a single signal, confirming the presence of one fluorine environment. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. azom.com This technique is particularly useful for verifying the presence and electronic environment of the fluorine substituent. nih.govuni-halle.deshachemlin.com The chemical shift can be influenced by factors such as solvent, temperature, and intermolecular interactions. alfa-chemistry.com

| Fluorine | Chemical Shift (ppm) |

| Ar-F | -117 to -125 |

Note: The chemical shift is referenced against a standard, typically CFCl₃.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound displays absorption bands corresponding to the vibrations of its specific functional groups. Key absorptions include C-H stretching from the aromatic ring and the tert-butyl group, C=C stretching from the benzene (B151609) ring, and the C-F stretching vibration. The presence and position of these bands help to confirm the structure of the compound.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2870 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1260 - 1210 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides critical insights into the electronic structure of molecules by measuring the absorption of light, which induces transitions between electronic energy levels.

The absorption of UV-Vis radiation by a molecule promotes an electron from an occupied orbital, typically the Highest Occupied Molecular Orbital (HOMO), to an unoccupied orbital of higher energy, usually the Lowest Unoccupied Molecular Orbital (LUMO). hnue.edu.vn The energy of the absorbed light corresponds to the energy difference between these electronic states. hnue.edu.vn For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. hnue.edu.vn

The introduction of substituents onto the benzene ring, such as the tert-butyl and fluorine groups in this compound, modifies the electronic energy levels and, consequently, the absorption spectrum. These substituents can cause shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

| Transition Type | Typical Wavelength Range for Benzene Derivatives (nm) | Description |

|---|---|---|

| π → π | ~200 - 280 | Excitation of an electron from a bonding π orbital to an antibonding π orbital within the aromatic ring. |

| n → π | >280 | Excitation of a non-bonding electron (e.g., from a heteroatom) to an antibonding π orbital. Generally less intense than π → π* transitions. hnue.edu.vn |

A comparative analysis of the UV-Vis spectrum of this compound with that of benzene and other fluorinated benzenes reveals the electronic effects of the substituents. Benzene exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm.

The introduction of a fluorine atom, as in fluorobenzene (B45895), generally results in a slight bathochromic shift and an increase in the intensity of the absorption bands compared to benzene. This is attributed to the interplay of the inductive and resonance effects of the fluorine substituent. While fluorine is highly electronegative (strong -I effect), it also possesses lone pairs of electrons that can be donated to the ring (+M effect), influencing the π-electron system. core.ac.uk The presence of fluorine substituents can reduce the ability of the arene to donate π-electron density. researchgate.net

The additional presence of a tert-butyl group, an alkyl group, typically induces a small bathochromic shift due to its electron-donating inductive effect (+I). In this compound, the combined influence of the ortho-positioned fluorine and tert-butyl groups results in a complex modulation of the benzene ring's electronic transitions. The steric interaction between the bulky tert-butyl group and the adjacent fluorine atom can also cause a slight distortion of the ring, further influencing the spectroscopic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical cations. When this compound is ionized to form its radical cation, EPR spectroscopy can be used to characterize its electronic structure and geometry.

Studies on the radical cations of a series of fluorinated benzenes, generated by irradiation in solid matrices at low temperatures, show that the EPR spectra are dominated by hyperfine coupling to the fluorine nuclei. psu.edu The analysis of these spectra, often aided by computational simulations, reveals that the geometry of the benzene ring is significantly distorted upon cationization. psu.edu Bonds that have a bonding character in the molecule's HOMO tend to elongate, while those with an antibonding character shorten. The symmetry of the singly occupied molecular orbital (SOMO) in the radical cation is influenced by both the number and the position of the fluorine substituents. For the this compound radical cation, one would expect to observe hyperfine couplings from the fluorine nucleus and the protons of the aromatic ring, modulated by the electronic influence of the tert-butyl group.

| Parameter | Information Gained | Relevance to this compound Radical Cation |

|---|---|---|

| g-value | Characterizes the magnetic moment of the unpaired electron. | Helps in identifying the radical species. |

| Hyperfine Coupling Constants (A) | Measures the interaction between the unpaired electron and magnetic nuclei (¹H, ¹⁹F). psu.edu | Provides information on the distribution of the unpaired electron's spin density across the molecule, revealing the structure of the SOMO. |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into what can be expected.

For example, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl shows how the bulky tert-butyl group influences molecular packing. researchgate.neteurjchem.com Similarly, structures of fluorinated aromatic compounds reveal details about C-F bond lengths and the planarity of the benzene ring. mdpi.comiucr.org An XRD study of this compound would precisely determine the C-C bond lengths within the aromatic ring, the C-F and C-C(tert-butyl) bond distances, and the torsion angles describing the orientation of the tert-butyl group relative to the fluorinated benzene ring. These parameters would offer a quantitative measure of the steric and electronic interplay between the adjacent substituents. The analysis would also reveal how the molecules pack in the crystal lattice, governed by weak intermolecular forces.

| Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Crystallographic data for this compound is not currently available in the searched literature. The table represents the type of data that would be obtained from an X-ray diffraction study. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the intricacies of 1-(tert-butyl)-2-fluorobenzene. These methods model the electronic and nuclear arrangement to predict various molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study substituted benzene (B151609) derivatives, offering a balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations can reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, in related fluorinated benzene derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to optimize molecular structures. niscpr.res.in The presence of the bulky tert-butyl group adjacent to the fluorine atom can lead to restricted rotation, which can be explored through conformational analysis. Such studies help in identifying the lowest energy conformers and understanding the steric strain within the molecule.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzenes from DFT Calculations Note: This table is illustrative and based on typical values for substituted benzenes. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.40 |

| C-F bond length | ~1.35 |

| C-C (tert-butyl) bond length | ~1.54 |

| C-H bond length | ~1.08 |

| C-C-C (aromatic) bond angle | ~120 |

The electronic properties of this compound are key to understanding its reactivity. DFT calculations provide insights into the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. libretexts.orgwikipedia.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and chemical hardness. eurjchem.com A smaller gap suggests higher reactivity. For fluorobenzene-containing molecules, the HOMO and LUMO are often localized on the molecular backbone, which is favorable for charge transport. bohrium.com

Charge Distribution: Methods like Mulliken atomic charge analysis help in quantifying the partial charge on each atom. This is influenced by the electronegativity of the fluorine atom and the electron-donating nature of the tert-butyl group. eurjchem.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. mdpi.com These maps are valuable for predicting sites for electrophilic and nucleophilic attack. walisongo.ac.id Red regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor). For aromatic compounds, the MEP can be used to rationalize reactivity trends. nsf.gov

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. faccts.de These theoretical spectra are valuable for interpreting experimental data and assigning specific vibrational modes to observed peaks. nih.govresearchgate.net For example, the characteristic stretching frequency of the C-F bond and various modes of the tert-butyl group can be identified. csic.es Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results due to the approximations inherent in the calculations. niscpr.res.in

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. DFT calculations, combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD universal solvation model, can be used to compute the solvation energy of this compound in different solvents. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant. rsc.org Such studies are crucial for understanding reaction kinetics and equilibria in solution, as the solvent can stabilize or destabilize reactants, transition states, and products. rsc.org

Vibrational Frequency Calculations and Spectral Prediction

Hartree-Fock (HF) Methods for Electronic Structure Investigations

Hartree-Fock (HF) is an ab initio method that provides a foundational approach to solving the electronic Schrödinger equation for a many-electron system. azchemie.comusp.br While often less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is still valuable for providing a qualitative understanding of electronic structure. libretexts.org In some computational studies of related molecules, HF methods have been used alongside DFT to compare and validate the results of geometry optimization and electronic property calculations. eurjchem.comresearchgate.net The HF method serves as a starting point for more advanced and computationally intensive methods that account for electron correlation.

Semi-Empirical Molecular Orbital Calculations (e.g., INDO) for Hyperfine Couplings

Semi-empirical methods, such as Intermediate Neglect of Differential Overlap (INDO), offer a computationally efficient approach to studying the electronic structure and properties of molecules. uni-muenchen.deslideserve.com These methods are particularly useful for calculating hyperfine coupling constants in radical species, which are challenging to determine experimentally.

In the context of fluorinated aromatic compounds, INDO calculations have been successfully employed to compute isotropic and anisotropic hyperfine interactions. researchgate.net For instance, studies on fluorinated benzene radical anions have utilized the INDO method to understand the interaction between the unpaired electron and the magnetic nuclei (¹H and ¹⁹F). researchgate.netacs.org The calculated hyperfine coupling constants can be compared with experimental data from techniques like Electron Spin Resonance (ESR) spectroscopy to validate the computational model and provide a detailed picture of the spin density distribution within the radical. Although direct INDO calculations on the this compound radical were not found, the methodology's success with related fluorinated systems suggests its applicability. researchgate.netcdnsciencepub.com The method's ability to handle larger systems makes it suitable for investigating the influence of the tert-butyl group on the spin distribution in the radical anion or cation of the title compound.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. uni-muenchen.de This analysis provides quantitative insights into bonding, charge distribution, and hyperconjugative interactions. youtube.comtaylorfrancis.com

For this compound, NBO analysis can elucidate the electronic interplay between the electron-donating tert-butyl group and the electron-withdrawing fluorine atom. The analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de Key interactions would include the hyperconjugation between the C-H or C-C σ bonds of the tert-butyl group and the π* antibonding orbitals of the benzene ring, as well as interactions involving the lone pairs of the fluorine atom and the ring's π system. These donor-acceptor interactions stabilize the molecule and influence its geometry and reactivity. taylorfrancis.comgrafiati.com For example, the analysis can reveal the extent of σ → π* and n → π* hyperconjugation, providing a quantitative measure of the electronic effects of the substituents. taylorfrancis.comresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, offering a glimpse into the transient and high-energy species that govern the transformation of reactants to products.

Transition State Characterization and Reaction Barrier Calculations

At the heart of understanding reaction kinetics is the characterization of the transition state, which represents the highest energy point along the reaction coordinate. solubilityofthings.com Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing these fleeting structures. A true transition state is identified by having exactly one imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate. github.io

For reactions involving this compound, such as electrophilic aromatic substitution, computational modeling can determine the geometry and energy of the transition states leading to different products. irjet.netresearchgate.net The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. solubilityofthings.com By calculating these barriers for various possible pathways, chemists can predict which reaction is kinetically favored. For instance, in an electrophilic attack, the barriers for attack at the ortho, meta, and para positions relative to the fluorine and tert-butyl groups can be computed to understand the regioselectivity of the reaction.

Prediction of Regioselectivity and Stereoselectivity

The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of organic chemistry. Computational modeling provides a quantitative framework for predicting these outcomes. Methods like RegioSQM, which calculates proton affinities using semi-empirical methods, have shown high success rates in predicting the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgamazonaws.com

In the case of this compound, the fluorine atom is an ortho, para-director, while the tert-butyl group is also an ortho, para-director, albeit with significant steric hindrance at the ortho position. researchgate.netmasterorganicchemistry.com Computational models can quantify the relative stabilities of the sigma-complex intermediates (Wheland intermediates) formed during electrophilic attack at different positions on the ring. diva-portal.org The position leading to the most stable intermediate is generally the favored site of substitution. These calculations inherently account for both the electronic effects of the substituents and the steric hindrance imposed by the bulky tert-butyl group, providing a powerful predictive tool for the regiochemical outcome of reactions. nih.govnih.gov Similarly, for reactions where stereoisomers can be formed, computational modeling can predict the stereoselectivity by calculating the energies of the diastereomeric transition states.

In-Depth Analysis of Substituent Electronic Effects

The reactivity and properties of a substituted benzene ring are fundamentally governed by the electronic effects of its substituents, which are traditionally dissected into inductive and resonance components.

Quantification of Inductive and Resonance Contributions of Fluorine and tert-Butyl Groups

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M or +R) through its lone pairs. researchgate.netwikipedia.org Conversely, the tert-butyl group is generally considered to be electron-donating through both inductive (+I) and hyperconjugative effects. masterorganicchemistry.com

Computational methods allow for a quantitative dissection of these effects. Natural Bond Orbital (NBO) analysis, for example, can provide detailed information on atomic charges and orbital populations, which reflect the inductive and resonance effects. The analysis can quantify the donation from the fluorine lone pairs into the ring's π* orbitals (resonance) and the polarization of the σ-framework (induction). uni-muenchen.de While the fluorine atom inductively withdraws electron density, its resonance donation can increase electron density at the ortho and para positions. wikipedia.org The tert-butyl group, through hyperconjugation, also donates electron density to the aromatic ring. masterorganicchemistry.com Computational studies can precisely model the balance of these competing effects, which ultimately dictates the molecule's reactivity in processes like electrophilic aromatic substitution. researchgate.netnih.gov

Steric Hindrance Assessment and its Influence on Molecular Geometry and Reactivity

The spatial arrangement of substituents on an aromatic ring is a critical determinant of a molecule's physical and chemical properties. In this compound, the positioning of a bulky tert-butyl group adjacent to a fluorine atom introduces significant steric hindrance. This ortho-substitution pattern creates intramolecular strain that profoundly influences the molecule's geometry and its behavior in chemical reactions. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides essential insights into these interactions.

Influence on Molecular Geometry

The steric repulsion between the large tert-butyl group and the adjacent fluorine atom prevents the molecule from adopting an idealized planar geometry. To alleviate this strain, the molecule undergoes significant structural distortions. The tert-butyl group, with its large van der Waals radius, forces the C-F bond and the C-C(CH₃)₃ bond to bend away from each other. This can lead to out-of-plane deviations of the substituents and a distortion of the benzene ring itself.

Computational studies on sterically crowded aromatic systems indicate that such strain results in specific changes to bond lengths and angles compared to less hindered analogues. For instance, the C1-C2 bond within the benzene ring, which connects the two substituents, may be elongated to accommodate the steric pressure. Likewise, the exocyclic C-C and C-F bonds may be pushed out of the plane of the aromatic ring.

| Geometric Parameter | Expected Deviation from Ideal Geometry | Primary Reason |

|---|---|---|

| C2-C1-C(tert-butyl) bond angle | Increased | Repulsion between the fluorine atom and the tert-butyl group. |

| C1-C2-F bond angle | Increased | Repulsion between the tert-butyl group and the fluorine atom. |

| C-C(CH₃)₃ Bond | Out-of-plane bending | Minimization of steric clash with the ortho-fluorine atom. |

| C-F Bond | Out-of-plane bending | Minimization of steric clash with the ortho-tert-butyl group. |

| C1-C2 Ring Bond Length | Elongated | Alleviation of strain between the two bulky adjacent substituents. |

Influence on Reactivity

Steric hindrance in this compound plays a crucial role in dictating its chemical reactivity, particularly in aromatic substitution reactions. The fluorine atom is an ortho-, para-director due to resonance effects, but it also deactivates the ring through induction. researchgate.net The tert-butyl group is an activator and also an ortho-, para-director. The combination and positioning of these groups create a complex reactivity profile.

In electrophilic aromatic substitution (SEAr), the bulky tert-butyl group physically blocks access to the ortho-position (C6), making substitution at this site highly unfavorable. While fluorine directs incoming electrophiles to its ortho (C3) and para (C5) positions, the C3 position is also sterically encumbered by the adjacent tert-butyl group. Consequently, electrophilic attack is most likely to occur at the C5 position, which is para to the fluorine and meta to the tert-butyl group.

However, research into the alkylation of fluorobenzene (B45895) has shown that the formation of sterically hindered ortho-substituted products can sometimes occur, suggesting that steric hindrance is not the sole factor determining the directing effect of substituents. researchgate.net This indicates a nuanced interplay between steric, resonance, and inductive effects. researchgate.net

Computational studies on related molecules have provided further insights. DFT calculations on a substituted catechol derivative suggested that a tert-butyl group can facilitate electrochemical oxidation and subsequent nucleophilic fluorination. nih.gov The study implied that an electron-donating substituent like tert-butyl can lower the substrate's redox potential and effectively direct the position of fluorination, demonstrating a functional consequence of the substituent's electronic and steric properties. nih.gov Conversely, in photochemical nucleophilic aromatic substitution (SNAr) reactions, increasing the steric hindrance of reactants has been shown to inhibit or prevent product formation. d-nb.info

| Reaction Type | Finding | Controlling Factor | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Substitution is directed away from the positions ortho to the tert-butyl group. The para-position relative to the fluorine is favored. | Steric Hindrance | researchgate.net |

| Electrochemical Fluorination | Computational studies on a related model suggest a tert-butyl leaving group can reduce redox potential and direct the site of fluorination. | Electronic Effects & Regioselectivity | nih.gov |

| Photochemical SNAr | Increased steric bulk on related reactants was found to inhibit the reaction. | Steric Hindrance | d-nb.info |

| Alkylation of Fluorobenzene | Formation of sterically disfavored ortho-tert-butyl products is possible, indicating that steric effects can be overridden. | Interplay of Steric, Inductive, and Resonance Effects | researchgate.net |

Advanced Research Topics and Interdisciplinary Perspectives

Comprehensive Structure-Reactivity Relationships in Fluoro-tert-butylarenes

The interplay between the bulky tert-butyl group and the highly electronegative fluorine atom in fluoro-tert-butylarenes dictates their chemical reactivity. In the specific case of 1-(tert-butyl)-2-fluorobenzene, these substituents are positioned ortho to each other, leading to significant steric and electronic effects that influence the outcome of various aromatic reactions.

Electrophilic Aromatic Substitution: The tert-butyl group is a moderate activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating inductive effect. Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, yet it also directs ortho and para. In this compound, the positions para to both the tert-butyl and fluoro groups are the most activated and sterically accessible for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. organicchemistrytutor.com While a single fluorine atom is not a powerful activating group, its presence can facilitate nucleophilic substitution, particularly when compared to other halogens. The reactivity in SNAr reactions is often enhanced when the leaving group is ortho or para to an electron-withdrawing group. In some cases, the fluorine atom itself can act as the leaving group. The use of organic photoredox catalysis has shown promise in enabling the nucleophilic defluorination of unactivated fluoroarenes. nih.gov

Metalation Reactions: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. The fluorine atom can act as a directing group for metalation. However, the steric bulk of the adjacent tert-butyl group in this compound would likely hinder the approach of the metalating agent to the positions ortho to the fluorine.

Contributions to the Development of Novel Fluorination Reagents and Methodologies

Research into the synthesis and reactivity of fluorinated compounds, including structures related to this compound, has spurred the development of new fluorinating agents and methods. The demand for more efficient, selective, and safer ways to introduce fluorine into molecules is a significant driver in this field. numberanalytics.com

The development of N-F type electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor, has been a major advancement. beilstein-journals.org These reagents are often more stable and easier to handle than traditional sources of electrophilic fluorine. Research has also focused on developing chiral N-F reagents for enantioselective fluorination. beilstein-journals.org

Furthermore, new methodologies for nucleophilic fluorination are continuously being explored. This includes the development of systems that can generate anhydrous tetraalkylammonium fluoride (B91410) in situ, allowing for SNAr fluorination reactions to proceed under milder conditions. acs.org The use of transition metal catalysts, such as palladium, copper, and nickel, has also enabled the formation of C-F bonds through cross-coupling reactions under mild conditions. numberanalytics.com Additionally, novel approaches like electrochemical and photochemical fluorination are emerging as safer and more environmentally friendly alternatives. numberanalytics.com

Advancements in Computational Organic Chemistry Driven by Fluoroarene Research

The unique electronic properties of fluoroarenes have made them valuable subjects for computational studies, which in turn has driven advancements in computational organic chemistry. nih.gov Density Functional Theory (DFT) calculations, for instance, have been employed to investigate the mechanisms and selectivity of reactions involving fluoroarenes, such as hydrodefluorination. hw.ac.uk

Computational studies have been instrumental in:

Predicting Reaction Outcomes: Computational models can help predict the regioselectivity of reactions on complex fluoroarenes by calculating properties like C-F bond dissociation energies. hw.ac.uk For example, in the hydrodefluorination of polyfluorinated benzenes, computational studies have shown that different reaction mechanisms can lead to complementary regioselectivities. hw.ac.uk

Understanding Reaction Mechanisms: DFT calculations have been used to elucidate the stepwise versus concerted nature of reaction pathways. nih.govhw.ac.uk For instance, in the reaction of fluoroarenes with certain organometallic reagents, a concerted SNAr-like pathway has been identified through a combination of experimental and computational work. nih.gov

Elucidating Electronic and Steric Effects: Computational methods allow for a detailed analysis of how substituents like fluorine and tert-butyl groups influence the electronic structure and reactivity of the aromatic ring. acs.org These studies can shed light on unusual regioselectivity observed in reactions like C-H arylation. acs.org

Guiding the Development of New Reagents: Computational results can guide the design of new reagents with improved reactivity or selectivity. For example, calculations have suggested that introducing substituents capable of hydrogen bonding to fluoride could lower the activation barrier for deoxyfluorination reactions. harvard.edu

Academic Exploration of Fluorinated tert-Butyl Motifs as Candidates for Chemical Discovery

The fluorinated tert-butyl motif is of significant interest in chemical discovery, particularly in medicinal chemistry and agrochemistry, due to the profound impact of fluorine substitution on key physicochemical properties. selvita.com

Lipophilicity: The tert-butyl group is known for its high lipophilicity, which can be a drawback in drug design, potentially leading to poor solubility and increased metabolism. nih.govacs.org The introduction of fluorine into the tert-butyl group can significantly reduce lipophilicity. thieme-connect.com For example, the sequential replacement of methyl groups with fluoromethyl groups in tert-butylbenzene (B1681246) leads to a substantial decrease in the logarithm of the partition coefficient (Log P), a measure of lipophilicity. nih.govresearchgate.net This increased hydrophilicity can improve a molecule's pharmacokinetic profile.

Metabolism Profiles: The tert-butyl group is susceptible to metabolic oxidation. thieme-connect.com Fluorination of the tert-butyl group can alter its metabolic fate. Studies have shown that while tert-butylbenzene is completely metabolized, the corresponding (β,β′,β″-trifluoro)-tert-butyl (TFTB) benzene (B151609) is metabolized more slowly. acs.org The metabolism of the TFTB group can proceed through hydroxylation of a fluoromethyl group, followed by elimination of hydrogen fluoride to form an aldehyde, which is then reduced to an alcohol. acs.org The release of fluoride is considered relatively benign from a toxicological perspective. thieme-connect.com

The ability to modulate lipophilicity and metabolic stability through fluorination makes the fluorinated tert-butyl motif a valuable tool for optimizing the properties of bioactive molecules.

Influence of Fluorination on Bulk Material Properties and Polymer Chemistry

The incorporation of fluorine into polymers, particularly polyimides, has a significant impact on their bulk material properties, making them suitable for advanced applications in electronics and aerospace. mdpi.comscielo.brtandfonline.com

Thermal Stability: The high bond dissociation energy of the C-F bond imparts exceptional thermal stability to fluorinated polymers. mdpi.com This results in higher glass transition temperatures (Tg) and thermal decomposition temperatures, allowing these materials to maintain their structural integrity at elevated temperatures. mdpi.comscielo.br

Dielectric Properties: Fluorinated polyimides exhibit lower dielectric constants and dielectric losses compared to their non-fluorinated counterparts. mdpi.comaip.orgrsc.orgrsc.org This is attributed to the strong electron-withdrawing nature of fluorine, which reduces molecular polarization, and the increased free volume created by the bulky fluorine atoms, which decreases intermolecular interactions. scielo.braip.org These properties are highly desirable for interlayer dielectric materials in high-frequency applications. rsc.org

Solubility and Processability: The introduction of fluorine-containing groups can improve the solubility of polyimides in organic solvents. rsc.orgresearchgate.net This is because the bulky groups disrupt the close packing of polymer chains and weaken intermolecular charge-transfer complex interactions. scielo.br Improved solubility facilitates the processing of these high-performance polymers into films and other forms. rsc.orgresearchgate.net

Other Properties: Fluorination also enhances other material properties. The low surface energy of C-F bonds leads to increased hydrophobicity and reduced water absorption, which improves chemical resistance and stability in humid environments. mdpi.com Fluorinated polyimides also show excellent resistance to radiation. mdpi.com

The table below summarizes the effect of incorporating a fluorinated diamine (TFMB) on the properties of a polyimide.

| Property | Value (TPPI50) | Reference |

| Glass Transition Temperature (Tg) | 402 °C | mdpi.com |

| Thermal Decomposition Temperature (T5%) | 563 °C | mdpi.com |

| Tensile Strength | 232.73 MPa | mdpi.com |

| Elongation at Break | 26.26% | mdpi.com |

| Dielectric Constant (at 1 MHz) | 2.312 | mdpi.com |

| Dielectric Loss (at 1 MHz) | 0.00676 | mdpi.com |

*TPPI50 contains 50% of the fluorinated diamine 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB).

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)-2-fluorobenzene, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of fluorobenzene with tert-butyl halides (e.g., tert-butyl chloride) using Lewis acid catalysts like AlCl₃. Key factors include:

- Catalyst selection : FeCl₃ may reduce side reactions compared to AlCl₃ due to milder acidity .

- Temperature control : Lower temperatures (0–25°C) minimize polyalkylation byproducts.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor monoalkylation. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s electronic environment .

- ¹H NMR : The tert-butyl group’s protons appear as a singlet at δ 1.3–1.5 ppm, while aromatic protons show splitting patterns due to fluorine’s para-directing effect .

- IR Spectroscopy : C-F stretches at ~1200 cm⁻¹ and tert-butyl C-H vibrations at ~2960 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 182 (C₁₀H₁₂F⁺) with fragmentation patterns reflecting tert-butyl loss .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The tert-butyl group’s steric hindrance directs electrophiles to the para position relative to fluorine. For example:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to isolate para-nitro derivatives. Confirmation via X-ray crystallography or NOE NMR experiments .

- Computational modeling : DFT studies (e.g., Gaussian) predict transition-state energies, showing lower activation barriers for para-substitution due to reduced steric clash .

Q. How do fluorine and tert-butyl groups affect catalytic efficiency in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : Fluorine’s electron-withdrawing nature enhances oxidative addition in Suzuki-Miyaura couplings (Pd catalysts).

- Steric challenges : The tert-butyl group may hinder catalyst accessibility. Mitigation strategies include:

- Bulky ligands : Use t-Bu₃P or SPhos ligands to stabilize Pd intermediates.

- Base optimization : K₂CO₃ in DMF improves coupling yields compared to NaOAc .

- Case study : Compare product distributions using aryl bromides vs. iodides to assess steric vs. electronic dominance .

Q. How can researchers reconcile discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Standardized protocols : Use the shake-flask method with HPLC quantification under controlled temperatures (25°C ± 0.1).

- Solvent polarity index : Correlate solubility with solvent polarity (e.g., logP values). The compound’s hydrophobicity (logP ~3.5) favors dissolution in toluene over water .

- Purity checks : GC-MS analysis identifies impurities (e.g., residual alkyl halides) that may skew solubility measurements .

Q. What strategies enable the use of this compound in fluorinated liquid crystal design?

- Methodological Answer :

- Functionalization : Introduce mesogenic cores via Sonogashira coupling with alkynes or etherification with hydroxyl-terminated chains.

- Phase behavior analysis : Use differential scanning calorimetry (DSC) to identify nematic/smectic phases and polarized optical microscopy to assess birefringence.

- Computational modeling : Molecular dynamics simulations (e.g., Materials Studio) predict mesophase stability by modeling tert-butyl/fluorine interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.